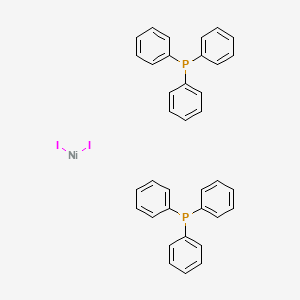

Diiododbis(triphenylphosphinenickel(II)

概要

説明

Diiododbis(triphenylphosphinenickel(II)) is an organometallic compound with the chemical formula ([ (C_6H_5)_3P ]_2NiI_2). It is known for its dark brown crystalline appearance and is used in various applications, including as a reagent, catalyst, and precursor material in industrial chemistry, pharmaceuticals, and LED manufacturing .

準備方法

Synthetic Routes and Reaction Conditions

Diiododbis(triphenylphosphinenickel(II)) can be synthesized by reacting nickel(II) iodide with triphenylphosphine. The reaction typically occurs in an inert atmosphere to prevent oxidation and is often carried out in solvents such as dichloromethane or toluene. The reaction can be represented as follows: [ NiI_2 + 2 (C_6H_5)_3P \rightarrow [ (C_6H_5)_3P ]_2NiI_2 ]

Industrial Production Methods

Industrial production of diiododbis(triphenylphosphinenickel(II)) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and solvent purity, to ensure high yield and purity of the final product .

化学反応の分析

Catalytic Carboxylation of Alkenes

NiI₂(PPh₃)₂ catalyzes the carboxylation of alkenes with carbon monoxide under mild conditions. In a study using propene and acetic acid solvent :

-

Reaction Initiation : The reaction begins at 110°C and 2 atm CO pressure , lower than analogous chloro/bromo complexes (Table 1).

-

Rate and Selectivity :

Catalyst Temperature (°C) CO Pressure (atm) Isobutyric Acid Selectivity (%) NiI₂(PPh₃)₂ 110 2 ~56 NiBr₂(PPh₃)₂ 170 15 ~53 NiCl₂(PPh₃)₂ 170 10 ~50

The iodide ligand’s higher polarizability enhances reaction rates and selectivity for branched products compared to Cl/Br analogs .

Thermal Stability and Decomposition Pathways

NiI₂(PPh₃)₂ exhibits thermal lability in solution:

-

At elevated temperatures (>150°C), dissociation of PPh₃ ligands occurs, forming dinuclear intermediates.

-

Decomposition products include Ni(I) species (e.g., NiX(PPh₃)₃) and biphenyl derivatives .

-

Critical Factor : Free PPh₃ stabilizes the complex; its absence accelerates decomposition .

Cross-Coupling Catalysis

While primarily studied in carboxylation, NiI₂(PPh₃)₂ shows potential in cross-coupling reactions:

-

Suzuki-Miyaura Coupling : Competes with Ni(0) catalysts but requires reducing agents to generate active Ni(0) species .

-

Heck-Mizoroki Coupling : Limited activity due to competing decomposition pathways .

Solvent and Handling Considerations

-

Solvent Compatibility : Reactions require anhydrous alcohols (ethanol, isopropanol) to prevent ligand displacement by water .

-

Sensitivity : Air- and light-sensitive; handling under inert atmosphere is critical .

Comparative Reactivity of Dihalide Complexes

The order of catalytic activity for carboxylation follows iodide > bromide > chloride :

| Property | NiI₂(PPh₃)₂ | NiBr₂(PPh₃)₂ | NiCl₂(PPh₃)₂ |

|---|---|---|---|

| Optimal CO Pressure (atm) | 2–15 | 4–20 | 10–25 |

| Relative Reaction Rate | 1.7 | 1.4 | 1.0 |

This trend aligns with ligand polarizability and oxidation potentials .

Mechanistic Insights

科学的研究の応用

Diiododbis(triphenylphosphinenickel(II)) has a wide range of scientific research applications, including:

Chemistry: Used as a catalyst in organic synthesis, particularly in cross-coupling reactions such as Suzuki and Heck reactions.

Biology: Employed in biochemical research for studying nickel-containing enzymes and their functions.

Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.

作用機序

The mechanism of action of diiododbis(triphenylphosphinenickel(II)) involves its ability to coordinate with various ligands and participate in catalytic cycles. The nickel center acts as a coordination site, facilitating the formation and breaking of chemical bonds. This coordination ability is crucial for its role as a catalyst in organic synthesis .

類似化合物との比較

Similar Compounds

Dichlorobis(triphenylphosphinenickel(II)): Similar in structure but contains chloride ligands instead of iodide.

Bis(triphenylphosphine)diiodonickel(II): Another nickel complex with similar ligands but different coordination environments.

Uniqueness

Diiododbis(triphenylphosphinenickel(II)) is unique due to its specific combination of iodide and triphenylphosphine ligands, which confer distinct reactivity and stability properties. This makes it particularly useful in certain catalytic applications where other nickel complexes may not perform as effectively .

特性

IUPAC Name |

diiodonickel;triphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H15P.2HI.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKXNPPNNEDIAJL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ni](I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30I2NiP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70422013 | |

| Record name | diiododbis(triphenylphosphinenickel(ii) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70422013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

837.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82308-17-6 | |

| Record name | diiododbis(triphenylphosphinenickel(ii) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70422013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。